Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked via a sulfamoyl bridge to a pyridine ring substituted with a 2-oxopyrrolidin-1-yl group. This compound’s structural complexity aligns with molecules designed for therapeutic applications, particularly in targeting kinases or neurotransmitter receptors .
Properties
IUPAC Name |
methyl 3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-24-16(21)15-13(4-6-25-15)26(22,23)18-9-11-7-12(10-17-8-11)19-5-2-3-14(19)20/h4,6-8,10,18H,2-3,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTLWXHQISIYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Introduction of the pyridine moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is reacted with a halogenated precursor.
Attachment of the thiophene ring: This can be done through a similar coupling reaction, ensuring the correct positioning of the thiophene ring.
Final esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the final methyl ester
Chemical Reactions Analysis
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, where halogen atoms can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine and pyridine moieties are particularly important for binding interactions, while the thiophene ring can influence the compound’s electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
The compound’s structural motifs—thiophene carboxylate, sulfamoyl linker, and pyridine-pyrrolidinone—are shared with other heterocyclic derivatives. Below is a detailed comparison with key analogues:
Biological Activity
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, alongside relevant findings from related thiophene derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of thiophene-2-carboxylic acid derivatives with appropriate sulfamoyl and pyridine derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
This compound exhibits a range of biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. The following sections detail specific findings regarding its biological effects.
Anticancer Activity
Thiophene derivatives have been widely studied for their anticancer properties. This compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, studies indicate that thiophene derivatives can induce apoptosis in prostate cancer cells (PC3 cell line) and exhibit cytotoxic effects against breast cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl 3-{...} | PC3 | 12.5 | Apoptosis induction |
| Methyl 3-{...} | MCF7 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of methyl 3-{...} can be attributed to its ability to interact with specific molecular targets within cells. For instance:
- Inhibition of Kinases : Certain thiophene derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling pathways involved in cancer progression.
- DNA Intercalation : Some studies suggest that thiophene compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene derivatives:
- Case Study on Anticancer Effects : A study involving a series of thiophene derivatives showed that modifications at the sulfur atom significantly enhanced anticancer activity. The compound exhibited a synergistic effect when combined with existing chemotherapeutics.
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of a series of sulfamoyl thiophenes, demonstrating that structural variations could lead to improved efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
